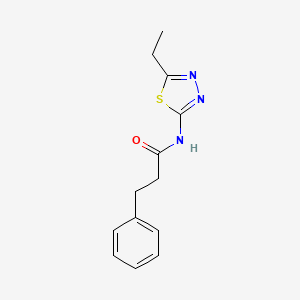

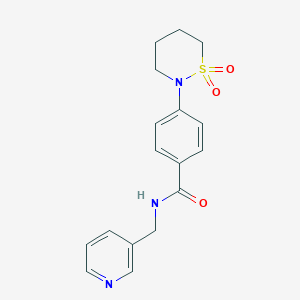

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member heterocyclic compound with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring are thought to contribute to the low toxicity and great in vivo stability of these compounds .Aplicaciones Científicas De Investigación

Anticancer Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: has shown promise in the field of oncology. Thiadiazole derivatives, including this compound, have been identified to exhibit enhanced cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against MCF cancer cells . This suggests that our compound of interest may also possess similar anticancer properties, potentially acting through similar mechanisms.

Pharmacological Properties

The structural diversity of thiadiazole compounds allows for a wide range of pharmacological applications. The mesoionic nature of the thiadiazole ring enables these compounds to cross cellular membranes and interact with biological targets effectively . This characteristic could be harnessed in the development of new drugs, leveraging the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to treat various diseases.

Antiepileptic Potential

In the realm of neurology, thiadiazole derivatives have been evaluated for their antiepileptic efficacy. A study found that a synthesized compound structurally similar to our compound of interest was 1.8 times more effective than valproic acid when tested in an animal model . This indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide could be a candidate for further research as an antiepileptic agent.

Biological Activity Spectrum

Thiadiazole derivatives are known for their broad spectrum of biological activities. This includes antiviral, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities . Research into N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide could expand its application across these areas, potentially leading to the development of new treatments for a variety of conditions.

Clinical Trials and Therapeutics

Some thiadiazole-containing compounds have progressed to clinical trials, either as standalone treatments or in combination with other drugs . The promising results from these trials underscore the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to advance to clinical testing, where its efficacy and safety can be evaluated in human patients.

Direcciones Futuras

Thiadiazole derivatives, including “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide”, represent a promising class of compounds for the development of new drugs. Future research could focus on elucidating the specific mechanisms of action of these compounds, optimizing their synthesis methods, and evaluating their safety and efficacy in preclinical and clinical studies .

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-12-15-16-13(18-12)14-11(17)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLIQYBGYOJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353695 |

Source

|

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

CAS RN |

5561-85-3 |

Source

|

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)

![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)

![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)

![2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B5627690.png)

![3-({1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-1,3-oxazolidin-2-one](/img/structure/B5627718.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)